Dioxethedrin Hydrochloride

説明

Historical Perspectives and Initial Academic Investigations of Dioxethedrin Hydrochloride

The history of dioxethedrin is linked to the broader exploration of sympathomimetic amines, a class of compounds that mimic the effects of endogenous catecholamines like adrenaline and noradrenaline. The study of these substances gained significant momentum in the early 20th century, following the isolation and synthesis of adrenaline. wikipedia.orgnih.gov The search for synthetic analogues with more specific actions and improved stability led to the development of a wide array of compounds, including amphetamine and its derivatives. wikipedia.orgnih.gov

Dioxethedrin emerged within this context of intense pharmacological research. It was identified as a sympathomimetic agent with bronchodilator and β-adrenergic receptor agonist properties. wikipedia.org One of its notable historical applications was as a component of the antitussive syrup Bexol, where it was combined with codeine phosphate and promethazine hydrochloride. wikipedia.orgsdrugs.com The development of such combination therapies was common during this period, aiming to address multiple symptoms simultaneously. The investigation into ephedrine derivatives like dioxethedrin was part of a larger effort to create compounds with valuable therapeutic effects, ranging from decongestants to central nervous system stimulants. wikipedia.org

Significance of this compound in Contemporary Chemical and Biological Sciences Research

In contemporary science, the significance of this compound lies primarily in the study of structure-activity relationships (SAR) among sympathomimetic amines and as a reference compound in medicinal chemistry. scbt.combenthamscience.com The structural features of dioxethedrin, including its catechol moiety and the ethylamino side chain, provide a basis for understanding how modifications to the phenethylamine backbone influence receptor binding and biological activity. ontosight.ainih.gov

Research into analogues of dioxethedrin, such as dioxifedrine, corbadrine, and α-methyldopamine, continues to inform the design of new molecules with tailored pharmacological profiles. wikipedia.org The study of such analogues is crucial for developing agents with greater selectivity for specific adrenergic receptor subtypes, potentially leading to therapies with improved efficacy and fewer side effects. scbt.com For instance, research on amphetamine analogues with varying potencies for dopamine and serotonin release helps to elucidate the complex neural mechanisms underlying stimulant action. nih.gov

While large-scale clinical research focused specifically on this compound is not prominent today, its chemical structure and pharmacological classification ensure its continued relevance in academic and preclinical research. It serves as a classic example of a catecholamine-type sympathomimetic, and its properties can be compared with newer agents in the ongoing quest for novel therapeutics. The principles learned from early investigations into compounds like dioxethedrin continue to underpin modern drug discovery and development in the field of adrenergic pharmacology. nih.govresearchgate.net

Chemical and Physical Properties of Dioxethedrin

| Property | Value | Source |

| Molecular Formula | C11H17NO3 | wikipedia.org |

| Molecular Weight | 211.26 g/mol | nih.gov |

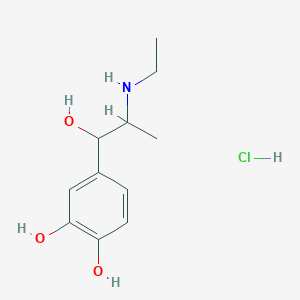

| IUPAC Name | 4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol | nih.gov |

| CAS Number | 497-75-6 | nih.gov |

| ChEMBL ID | CHEMBL2110629 | wikipedia.org |

| PubChem CID | 71632 | wikipedia.org |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H18ClNO3 | ebi.ac.uk |

| Molecular Weight | 247.72 g/mol | ebi.ac.uk |

| AlogP | 1.13 | ebi.ac.uk |

| Polar Surface Area | 72.72 Ų | ebi.ac.uk |

| Acidic pKa | 9.82 | ebi.ac.uk |

| Basic pKa | 8.96 | ebi.ac.uk |

特性

IUPAC Name |

4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8;/h4-7,11-15H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJODHUUJJFEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945613 | |

| Record name | 4-[2-(Ethylamino)-1-hydroxypropyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22930-85-4 | |

| Record name | 1,2-Benzenediol, 4-[2-(ethylamino)-1-hydroxypropyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22930-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxethedrin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022930854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Ethylamino)-1-hydroxypropyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(ethylamino)-1-hydroxypropyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXETHEDRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QT0288IQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization for Research of Dioxethedrin Hydrochloride

Strategies for Dioxethedrin Hydrochloride Synthesis

The synthesis of this compound, chemically known as 4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol hydrochloride, involves the construction of a specific stereochemical arrangement at its two chiral centers. wikipedia.org The methodologies often draw from established principles in the synthesis of related phenethylamines and their analogs.

While specific literature detailing a novel, dedicated synthesis of Dioxethedrin is scarce, synthetic pathways can be extrapolated from the synthesis of structurally similar compounds like ephedrine and other catecholamines. A plausible retrosynthetic analysis suggests disconnection at the C-N and C-C bonds adjacent to the stereocenters.

A common approach for constructing the phenethylamine backbone involves the reductive amination of a suitable ketone precursor. For Dioxethedrin, this would likely involve a protected 3,4-dihydroxy-phenyl-2-propanone derivative. The protection of the catechol hydroxyl groups is essential to prevent unwanted side reactions during the synthesis.

One potential synthetic route could commence with a protected 3,4-dihydroxybenzaldehyde. A Grignard reaction with an appropriate ethyl magnesium halide, followed by oxidation, would yield the corresponding protected propiophenone. Subsequent α-bromination would furnish a key intermediate, which upon reaction with ethylamine and subsequent reduction of the ketone, would lead to the Dioxethedrin backbone. The final step would involve the deprotection of the catechol hydroxyls and formation of the hydrochloride salt.

The reaction mechanism for the reductive amination step is a critical consideration. It typically proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent can influence the stereochemical outcome of the reaction.

| Reaction Step | Key Reagents and Conditions | Intermediate/Product |

| Protection of Catechol | Benzyl bromide, K2CO3, Acetone | 3,4-Dibenzyloxybenzaldehyde |

| Grignard Reaction | Ethylmagnesium bromide, THF | 1-(3,4-Dibenzyloxyphenyl)propan-1-ol |

| Oxidation | Pyridinium chlorochromate (PCC) | 1-(3,4-Dibenzyloxyphenyl)propan-1-one |

| α-Bromination | N-Bromosuccinimide (NBS), CCl4 | 2-Bromo-1-(3,4-dibenzyloxyphenyl)propan-1-one |

| Amination | Ethylamine | 2-(Ethylamino)-1-(3,4-dibenzyloxyphenyl)propan-1-one |

| Reduction | Sodium borohydride (NaBH4) | 3,4-Dibenzyloxy-N-ethylnorephedrine |

| Deprotection & Salt Formation | H2, Pd/C; HCl in Ethanol | This compound |

The presence of two stereocenters in Dioxethedrin results in four possible stereoisomers. The biological activity of such compounds is often highly dependent on their stereochemistry, making stereoselective synthesis a critical area of research. Asymmetric synthesis of ephedrine analogs often employs chiral auxiliaries, chiral catalysts, or biocatalytic methods. researchgate.netd-nb.info

A prominent strategy involves the use of chiral auxiliaries, such as those derived from (-)-ephedrine, to direct the stereochemical outcome of key bond-forming reactions. tandfonline.com For instance, an Evans' oxazolidinone auxiliary could be used to control the stereoselective alkylation of a glycine enolate equivalent with a protected 3,4-dihydroxybenzyl halide. Subsequent manipulation of the resulting amino acid derivative would lead to the desired enantiomer of Dioxethedrin.

Biocatalytic approaches, utilizing enzymes such as transaminases or oxidoreductases, offer a green and highly selective alternative for the synthesis of chiral amino alcohols. researchgate.net A two-step biocatalytic process involving a benzoin-type condensation followed by a transamination has been successfully applied to the synthesis of (1S)-nor(pseudo)ephedrine analogues and could potentially be adapted for Dioxethedrin. researchgate.net

| Stereoselective Method | Key Principle | Potential Application to Dioxethedrin Synthesis |

| Chiral Auxiliary | Temporary incorporation of a chiral group to control stereochemistry. tandfonline.com | Use of an Evans' oxazolidinone for asymmetric alkylation. |

| Chiral Catalysis | Use of a chiral metal complex or organocatalyst to induce enantioselectivity. d-nb.info | Asymmetric hydrogenation of a prochiral enamine intermediate. |

| Biocatalysis | Employment of enzymes for stereospecific transformations. researchgate.net | Enantioselective transamination of a ketone precursor. |

Novel Synthetic Routes and Reaction Mechanisms Towards this compound

Chemical Derivatization of this compound for Advanced Research Applications

Chemical derivatization of this compound is instrumental for various research purposes, including improving its analytical detection and for the synthesis of analogs and prodrugs to probe its mechanism of action.

The analysis of catecholamines like Dioxethedrin by techniques such as gas chromatography-mass spectrometry (GC-MS) often requires derivatization to increase volatility and improve chromatographic performance. The polar hydroxyl and amine groups in Dioxethedrin can lead to poor peak shape and thermal instability. jfda-online.com

Common derivatization strategies for catecholamines involve silylation and acylation. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the hydroxyl and amine groups to form more volatile and thermally stable trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation with reagents such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) introduces fluorinated acyl groups, which not only increases volatility but also enhances sensitivity for electron capture detection (ECD) in GC. nih.gov For high-performance liquid chromatography (HPLC), derivatization with fluorescent tags like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride can significantly improve detection limits in fluorescence-based detectors. researchgate.net

| Derivatization Reagent | Target Functional Groups | Analytical Technique | Benefit |

| BSTFA | Hydroxyl, Amine | GC-MS | Increased volatility and thermal stability |

| MTBSTFA | Hydroxyl, Amine | GC-MS | Increased volatility and characteristic fragmentation |

| PFPA/HFBA | Hydroxyl, Amine | GC-MS (ECD) | Increased volatility and enhanced sensitivity |

| FMOC-Cl | Amine | HPLC-Fluorescence | Fluorescent labeling for sensitive detection |

| Dansyl Chloride | Amine, Phenolic Hydroxyl | HPLC-Fluorescence | Fluorescent labeling for sensitive detection |

The design and synthesis of analogs and prodrugs of Dioxethedrin are crucial for structure-activity relationship (SAR) studies and for improving its pharmacokinetic properties. mdpi.comscience.govnih.gov Analogs can be synthesized by modifying the substituents on the aromatic ring, altering the alkyl group on the nitrogen, or changing the stereochemistry of the chiral centers. These modifications can provide insights into the molecular interactions with its biological targets. mdpi.com

Prodrug strategies are often employed to overcome challenges such as poor bioavailability or rapid metabolism. ijrpr.comijpcbs.com For Dioxethedrin, the catechol moiety is susceptible to oxidation and conjugation. Esterification or carbamate formation at the phenolic hydroxyls can create prodrugs that are more stable and have improved membrane permeability. Similarly, N-acylation of the secondary amine can generate amide prodrugs with altered pharmacokinetic profiles. nih.govfrontiersin.org The choice of the promoiety can be tailored to achieve targeted delivery or controlled release of the active drug. if-pan.krakow.pl

| Compound Class | Modification Site | Purpose |

| Analogs | Aromatic Ring, N-Alkyl Group, Stereocenters | Structure-Activity Relationship (SAR) Studies |

| Ester Prodrugs | Catechol Hydroxyls | Improved Stability and Bioavailability |

| Carbamate Prodrugs | Catechol Hydroxyls | Controlled Release, Improved Pharmacokinetics |

| Amide Prodrugs | Secondary Amine | Altered Metabolism and Duration of Action |

Q & A

Q. What safety protocols are critical for handling Dioxethedrin Hydrochloride in laboratory settings?

this compound requires adherence to OSHA Hazard Communication Standards (HCS). Key practices include:

- Use of personal protective equipment (PPE): gloves, lab coats, and eye protection to avoid skin/eye contact .

- Storage in tightly sealed containers under conditions specified in safety data sheets (SDS), typically at controlled room temperature and away from incompatible substances .

- Conducting risk assessments for exposure routes (inhalation, ingestion) and ensuring proper ventilation in workspaces .

- Training researchers in emergency procedures (e.g., spill management, first aid) and maintaining access to SDS documentation .

Q. How should researchers design initial stability studies for this compound?

Stability studies should evaluate degradation under stress conditions (heat, light, humidity) and pH variations:

- Forced degradation : Expose samples to elevated temperatures (e.g., 40–60°C) and UV light to identify degradation products .

- pH-dependent stability : Prepare buffered solutions (pH 3–9) and monitor changes via HPLC or spectrophotometry .

- Long-term stability : Store samples under ICH guidelines (25°C/60% RH) and analyze potency at intervals (e.g., 0, 3, 6 months) .

Documentation should include chromatograms, degradation kinetics, and impurity profiles .

Advanced Research Questions

Q. What chromatographic methods resolve stereoisomers or related impurities in this compound?

The USP recommends reversed-phase HPLC with optimized parameters:

- Column : C18 stationary phase (e.g., 150 mm × 4.6 mm, 5 µm) .

- Mobile phase : Gradient of methanol and phosphate buffer (pH 2.5–3.5) to separate (E)/(Z) isomers .

- Detection : UV at 207–220 nm for maximum sensitivity .

- System suitability : Ensure resolution (R ≥ 1.5) between critical pairs (e.g., Dioxethedrin and its des-methyl analog) .

For complex mixtures, consider chiral columns or LC-MS to distinguish enantiomers .

Q. How can factorial design optimize synthesis conditions for this compound polymorphs?

A factorial design approach evaluates variables like solvent, temperature, and pH:

- Factors : Solvent polarity (methanol vs. acetonitrile), cooling rate (−15°C to 25°C), and HCl stoichiometry .

- Responses : Crystallinity (via XRD), purity (HPLC >99%), and yield .

- Validation : Confirm reproducibility across 3 batches and characterize Form XVI/XIX polymorphs using DSC/TGA .

Example: A 2³ design revealed that slow cooling in methanol at pH 2.4–3.0 maximizes Form XVI yield (85%) .

Q. What strategies validate analytical methods for quantifying this compound in biological matrices?

Follow ICH Q2(R1) guidelines:

Q. How do in vitro release models predict this compound’s pharmacokinetics?

Use dissolution apparatus (USP II) with biorelevant media (e.g., FaSSGF/FeSSIF):

- Parameters : Paddle speed (50–75 rpm), sink conditions, and sampling at 15, 30, 60 mins .

- Kinetic analysis : Fit data to Higuchi (matrix systems) or Korsmeyer-Peppas (diffusion-controlled release) models .

Correlate in vitro release with in vivo absorption using compartmental modeling .

Methodological Tables

Q. Table 1. HPLC Parameters for Impurity Profiling

Q. Table 2. Factorial Design for Polymorph Synthesis

| Factor | Level 1 | Level 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Methanol | Acetonitrile | Methanol |

| Temperature (°C) | −15 | 25 | −5 |

| pH | 2.4 | 3.5 | 3.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。